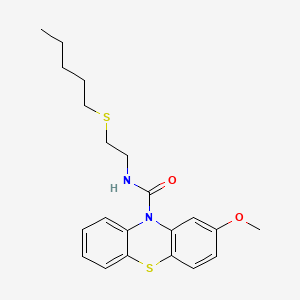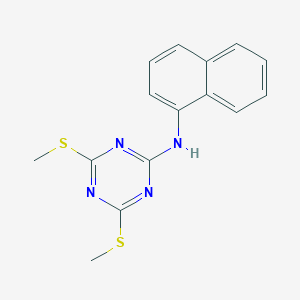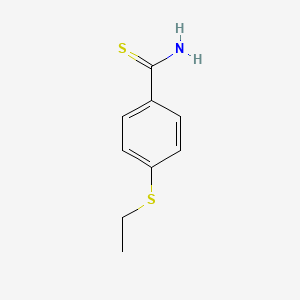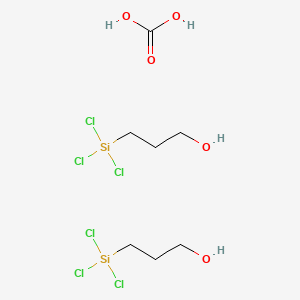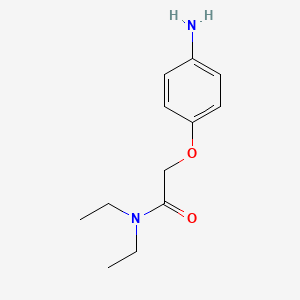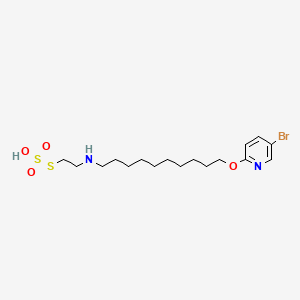
Gold;potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold potassium cyanide, also known as potassium dicyanoaurate, is a compound with the formula K[Au(CN)₂]. It is a crucial compound in the field of electroplating, where it serves as a source of gold for the electroplating process. This compound is highly valued for its stability and efficiency in depositing gold onto various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold potassium cyanide is typically prepared by dissolving metallic gold in aqua regia to form gold chloride. The gold chloride is then reacted with potassium cyanide to produce gold potassium cyanide. The reaction can be represented as follows: [ \text{Au} + \text{HNO}_3 + 4\text{HCl} \rightarrow \text{HAuCl}_4 + 3\text{H}_2\text{O} ] [ \text{HAuCl}_4 + 2\text{KCN} \rightarrow \text{K[Au(CN)}_2] + 4\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of gold potassium cyanide involves the electrolytic dissolution of gold in a potassium cyanide solution. This method ensures high purity and efficiency in the production process. The electrolytic cell consists of a gold anode and a stainless steel or platinum cathode, with potassium cyanide solution as the electrolyte.
Chemical Reactions Analysis
Types of Reactions: Gold potassium cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gold(III) compounds.
Reduction: It can be reduced to metallic gold.
Substitution: It can undergo ligand exchange reactions with other cyanide complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Cyanide complexes of other metals like silver or copper.
Major Products Formed:
Oxidation: Gold(III) chloride (AuCl₃).
Reduction: Metallic gold (Au).
Substitution: Mixed metal cyanide complexes.
Scientific Research Applications
Gold potassium cyanide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of gold nanoparticles and other gold-based compounds.
Biology: Employed in the study of gold’s interactions with biological molecules.
Medicine: Investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
Industry: Widely used in the electroplating industry for coating electronic components and jewelry.
Mechanism of Action
The mechanism of action of gold potassium cyanide involves the release of gold ions (Au⁺) in solution. These ions can interact with various molecular targets, including proteins and enzymes. The gold ions can inhibit the activity of certain enzymes by binding to their active sites, leading to changes in cellular processes. In medical applications, gold ions can induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
Comparison with Similar Compounds
- Sodium gold cyanide (Na[Au(CN)₂])
- Ammonium gold cyanide ((NH₄)[Au(CN)₂])
Gold potassium cyanide stands out due to its superior stability and ease of handling, making it the compound of choice in many industrial applications.
Properties
CAS No. |
51434-62-9 |
|---|---|
Molecular Formula |
AuK |
Molecular Weight |
236.0649 g/mol |
IUPAC Name |
gold;potassium |
InChI |
InChI=1S/Au.K |
InChI Key |
KPQDSKZQRXHKHY-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


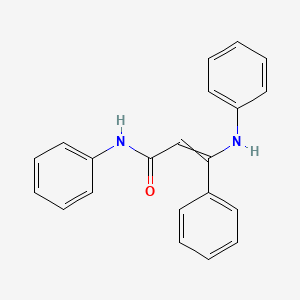
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
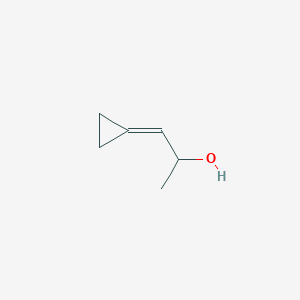
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

